REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:11]([NH2:13])=[O:12].C([O-])([O-])=O.[K+].[K+].[Na+].[Cl-]>C1C=CC=CC=1.CCOCC>[CH3:2][C:3]1[N:13]=[CH:11][O:12][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3.4,5.6,7.8|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
benzene ether
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1.CCOCC
|
Type
|
CUSTOM
|
Details
|
was stirred at 120°-135° for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to 10° C
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered
|
Type
|
CUSTOM
|
Details
|
the benzene/ether layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The brown residue was distilled on a Kugelrohr
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=COC1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.8 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 28.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |